7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also involve studying the compound’s stability under various conditions.Scientific Research Applications
Photolysis and Radical Formation
Nature of the radicals formed in the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol : The study revealed that photolysis of compounds like 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol leads to the formation of aminyl radicals, primarily undergoing dimerization. Additionally, the presence of O2 can result in nitroxyl radicals during photolysis, albeit as a side reaction with low quantum yield (Malkin et al., 1981).
Chemical Synthesis and Catalysis
Gold-catalyzed intramolecular allylic amination for the synthesis of 1,2-dihydroquinolines : A method utilizing AuCl(3)/AgSbF(6) catalysis for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols was presented. This methodology affords 1,2-dihydroquinolines, indicating potential routes for synthesizing structures akin to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (Kothandaraman et al., 2009).
Antioxidant Properties and Oxidation Mechanism
Study of the mechanism of the antioxidant action of ethoxyquin : This paper delved into the antioxidant action of ethoxyquin, a chemical relative to 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. The results pointed out the formation of various oxidation products and emphasized the molecule's antioxidant properties, potentially indicative of similar properties in structurally related compounds (Taimr, 1994).
Growth Stimulation in Plants
SYNTHESIZED ORGANIC COMPOUNDS AS GROWTH STIMULATORS FOR WOODY PLANTS : The impact of synthesized organic compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was assessed. The study found significant growth stimulation, indicating potential agricultural applications for compounds within this chemical family (Vostrikova et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is crucial for handling and storing the compound safely.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or the development of new synthesis methods.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. If you have a specific compound that has been extensively studied, I could provide more detailed information.
properties
IUPAC Name |
2,2,4-trimethyl-7-(propan-2-ylamino)-1H-quinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-9,16-18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZPNUQNJARBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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